![molecular formula C14H13N3O2 B2945799 (4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1705038-77-2](/img/structure/B2945799.png)
(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a type of pyrrolopyrimidine . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolopyrimidines has been accomplished through various methods. One such method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines, such as “(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone”, is characterized by a pyrrole ring fused to a pyrimidine . The pyrrole ring is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrimidines are diverse. For instance, the construction of an annellated pyrrolo ring provides an efficient route to the pyrrolopyrimidine system .Physical And Chemical Properties Analysis
Pyrrolopyrimidines have unique physical and chemical properties. For example, they have a density of 1.2±0.1 g/cm3, a boiling point of 248.1±30.0 °C at 760 mmHg, and a molar refractivity of 33.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications in Parkinson's Disease
A study focused on the synthesis of a PET agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This agent was synthesized from specific precursors, including compounds structurally related to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone," showcasing its relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Structural Investigation and Crystallography
Another piece of research involved the crystal structure determination of a compound similar to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone." This study provided insights into the molecular structure, showcasing the nonplanar nature of the pyrimidine ring and the conformational disorder within the methoxy group, which can be crucial for understanding the chemical behavior and potential applications of such compounds (Akkurt et al., 2003).
Antimicrobial Activity
Research on derivatives of "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" demonstrated interesting antimicrobial activity. The study explored the synthesis of these compounds and their evaluation against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Chaudhari, 2012).
Molecular Structure Analysis
Another study synthesized and characterized a compound structurally related to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone," focusing on its molecular structure through spectroscopic techniques and X-ray diffraction (XRD) study. The findings contribute to a deeper understanding of the molecular configurations and intermolecular interactions (Lakshminarayana et al., 2009).
Zukünftige Richtungen
Future research on pyrrolopyrimidines could focus on further elucidating their mechanisms of action, optimizing their synthesis, and exploring their potential therapeutic applications. For example, the development of more efficient synthesis methods could facilitate the production of pyrrolopyrimidines for use in drug discovery .
Wirkmechanismus
Target of Action
The compound 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as (4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It is known that pyrimidine derivatives can exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidine derivatives, it can be inferred that they may affect the pathways involving the inflammatory mediators mentioned above .
Pharmacokinetics
A study on a similar compound, 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (smart-h), revealed that it had low bioavailability due to its poor solubility . Structural modifications were made to improve the metabolic stability and bioavailability of SMART-H . It’s possible that similar modifications could be made to 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine to improve its pharmacokinetic properties.
Result of Action
Given the anti-inflammatory effects of pyrimidine derivatives, it can be inferred that they may inhibit the expression and activities of certain vital inflammatory mediators .
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-12-4-2-10(3-5-12)14(18)17-7-11-6-15-9-16-13(11)8-17/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKVMDHXILUWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2945717.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)
![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)
![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)

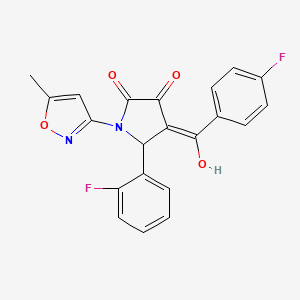
![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)
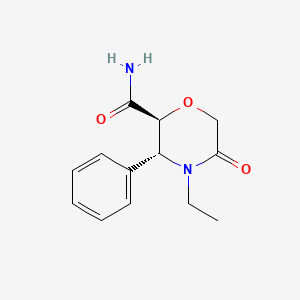
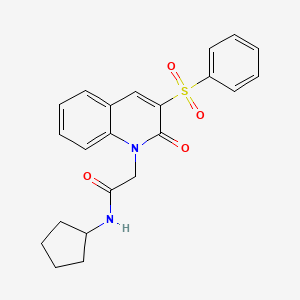
![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)
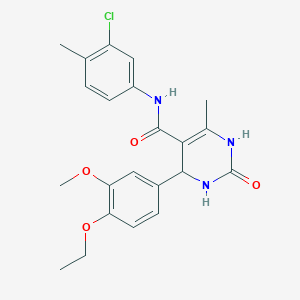
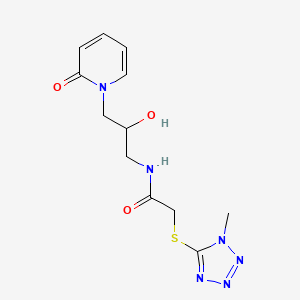
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)
